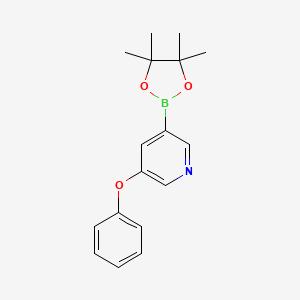
2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Isobutyrylamino-9-(2’-O-tert-butyldimethylsilyl-5’-O-DMT-b-D-ribofuranosyl)purine 3’-CE phosphoramidite” is an essential component in oligonucleotide synthesis for the biomedical industry . It is used in the modification and synthesis of nucleotide sequences targeting specific genes or diseases . Its unique properties allow for efficient and accurate incorporation into DNA and RNA strands, enabling researchers to study and develop therapeutic interventions for various conditions .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 954.20 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho involves the protection of the ribose hydroxyl groups, followed by the coupling of the protected nucleoside with the phosphoramidite derivative of the phosphoramidite derivative of the 3/'-CE phosphoramidite. The resulting protected oligonucleotide is then deprotected to yield the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "Isobutyric anhydride", "Triethylamine", "DMT-Cl", "Tert-butyldimethylsilyl chloride", "3/'-CE phosphoramidite", "Tetrazole", "Acetonitrile", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Pyridine", "Dimethylformamide", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of 5/'-OH with DMT-Cl and triethylamine in acetonitrile", "Protection of 2/'-OH with tert-butyldimethylsilyl chloride and imidazole in dichloromethane", "Coupling of protected nucleoside with 3/'-CE phosphoramidite and tetrazole in acetonitrile", "Deprotection of DMT group with dichloroacetic acid in methanol", "Deprotection of tert-butyldimethylsilyl group with tetra-n-butylammonium fluoride in tetrahydrofuran", "Purification by reverse-phase HPLC", "Characterization by NMR and mass spectrometry" ] } | |
Número CAS |
179558-91-9 |
Nombre del producto |
2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho |
Fórmula molecular |
C50H68N7O8PSi |
Peso molecular |
954.194 |
Nombre IUPAC |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H68N7O8PSi/c1-33(2)46(58)55-48-52-30-41-45(54-48)56(32-53-41)47-44(65-67(12,13)49(7,8)9)43(64-66(62-29-17-28-51)57(34(3)4)35(5)6)42(63-47)31-61-50(36-18-15-14-16-19-36,37-20-24-39(59-10)25-21-37)38-22-26-40(60-11)27-23-38/h14-16,18-27,30,32-35,42-44,47H,17,29,31H2,1-13H3,(H,52,54,55,58)/t42-,43?,44?,47-,66?/m1/s1 |
Clave InChI |
NSNBXSIELVIXGV-XWZCDNBYSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



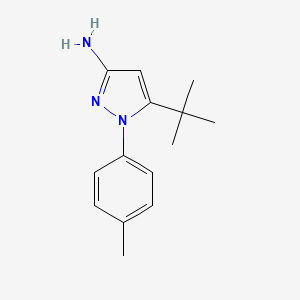
![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B596609.png)
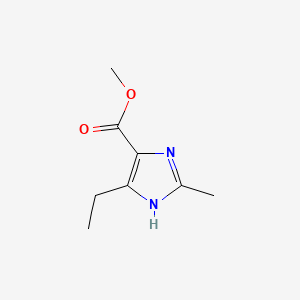
![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)

![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
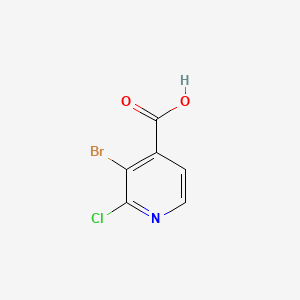
![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)
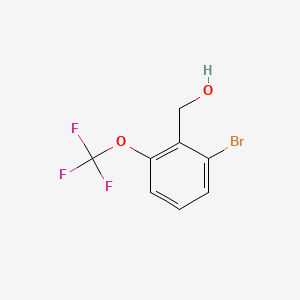

![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)

